molecular formula C7H6Cl2O2 B12594187 2(5H)-Furanone, 3,4-dichloro-5-(2-propenyl)- CAS No. 600738-32-7

2(5H)-Furanone, 3,4-dichloro-5-(2-propenyl)-

Katalognummer: B12594187
CAS-Nummer: 600738-32-7
Molekulargewicht: 193.02 g/mol
InChI-Schlüssel: OJAGPUKCVHKFKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(5H)-Furanone, 3,4-dichloro-5-(2-propenyl)- is a chemical compound that belongs to the class of furanones Furanones are heterocyclic organic compounds containing a furan ring with a ketone group This particular compound is characterized by the presence of two chlorine atoms and an allyl group attached to the furanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-(2-propenyl)- can be achieved through several synthetic routes. One common method involves the chlorination of 5-(2-propenyl)-2(5H)-furanone. The reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2(5H)-Furanone, 3,4-dichloro-5-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrofuranone derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Dihydrofuranone derivatives.

    Substitution: Various substituted furanone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2(5H)-Furanone, 3,4-dichloro-5-(2-propenyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2(5H)-Furanone, 3,4-dichloro-5-methyl-
  • 2(5H)-Furanone, 3,4-dichloro-5-ethyl-
  • 2(5H)-Furanone, 3,4-dichloro-5-(2-butenyl)-

Uniqueness

2(5H)-Furanone, 3,4-dichloro-5-(2-propenyl)- is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The specific positioning of the chlorine atoms and the allyl group also contributes to its unique properties and applications.

Eigenschaften

CAS-Nummer

600738-32-7

Molekularformel

C7H6Cl2O2

Molekulargewicht

193.02 g/mol

IUPAC-Name

3,4-dichloro-2-prop-2-enyl-2H-furan-5-one

InChI

InChI=1S/C7H6Cl2O2/c1-2-3-4-5(8)6(9)7(10)11-4/h2,4H,1,3H2

InChI-Schlüssel

OJAGPUKCVHKFKH-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1C(=C(C(=O)O1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.